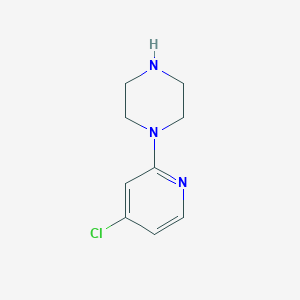

1-(4-Chloropyridin-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

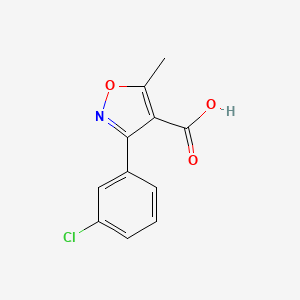

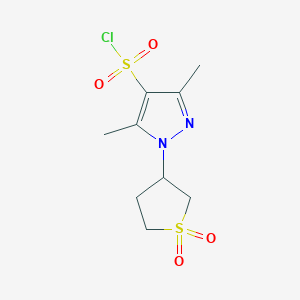

“1-(4-Chloropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12ClN3 . It has a molecular weight of 197.67 . The IUPAC name for this compound is 1-(4-chloro-2-pyridinyl)piperazine .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.213±0.06 g/cm3 (Predicted), a boiling point of 354.8±37.0 °C (Predicted), and a flashing point of 168.398°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, including compounds related to 1-(4-Chloropyridin-2-yl)piperazine, are significant in medicinal chemistry. Novel compounds synthesized in this category are characterized by spectral analysis and evaluated using docking studies (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Pharmacological Effects

- Antiarhythmic and Antihypertensive Effects : A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with 3-(4-arylpiperazin-1-yl)propyl moiety showed strong antiarrhythmic and antihypertensive activities. This indicates the potential of this compound related compounds in cardiovascular treatments (Barbara Malawska et al., 2002).

Synthesis and Production

- Scalable Synthesis of Piperazine Derivatives : A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was established. This process, which could be relevant for this compound derivatives, involves steps like acylation, deprotection, and salt formation (Daiyan Wei et al., 2016).

Bioactive Compound Development

- Antimicrobial Activity of Pyridine Derivatives : New pyridine derivatives, which include structures related to this compound, were evaluated for antimicrobial activity, displaying variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anticancer Research

- Antitumor Activity Against Breast Cancer Cells : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, akin to this compound, showed promising antiproliferative agents against breast cancer cells. This highlights the potential of such compounds in cancer research and therapy (L. Yurttaş et al., 2014).

Anticonvulsant Applications

- Anticonvulsant Activity of Pyrrolidine Derivatives : Pyrrolidine-2,5-dione derivatives with piperazine moiety showed potential as anticonvulsant agents. The mechanism of action and safety of these compounds were evaluated, suggesting an application in treating epilepsy (Sabina Rybka et al., 2017).

Drug Development

- Discovery of Clinical Candidate for CGRP Receptor Inhibition : A compound featuring a piperazine unit, similar to this compound, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This compound, K-604, showed promising results for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(4-Chloropyridin-2-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sigma-2 receptors and metabotropic glutamate receptors, which are involved in various cellular processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity. This compound’s ability to bind to these receptors makes it a valuable tool in studying their functions and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the target biomolecules, altering their activity and downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Propiedades

IUPAC Name |

1-(4-chloropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWBUKUVBYPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647541 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885277-30-5 |

Source

|

| Record name | 1-(4-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.